molecular formula C12H20N2O2 B4644133 N,N'-diallylhexanediamide

N,N'-diallylhexanediamide

Cat. No.: B4644133
M. Wt: 224.30 g/mol
InChI Key: BHMBYNPPLMUATD-UHFFFAOYSA-N
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Description

N,N'-Diallylhexanediamide is a diamide derivative of 1,6-hexanediamine, where both terminal amine groups are substituted with allyl groups via amide linkages. Its structure can be represented as CH₂=CHCH₂-NH-CO-(CH₂)₆-CO-NH-CH₂CH=CH₂. While direct data on this compound is scarce in the provided evidence, insights can be drawn from structurally related N,N'-dialkyl or N,N'-diaryl hexanediamine/amide derivatives.

Properties

IUPAC Name

N,N'-bis(prop-2-enyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-9-13-11(15)7-5-6-8-12(16)14-10-4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBYNPPLMUATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diallylhexanediamide typically involves the reaction of hexanediamine with allyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of hexanediamine attack the electrophilic carbon atoms of allyl chloride, resulting in the formation of N,N’-diallylhexanediamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of N,N’-diallylhexanediamide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N’-diallylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The carbonyl groups in the amide can be reduced to amines.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of allyl groups.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of amide groups.

    Substitution: Allyl groups can be substituted using reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Hexanediamine derivatives.

    Substitution: Various substituted hexanediamides depending on the nucleophile used.

Scientific Research Applications

N,N’-diallylhexanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and heterocycles.

    Biology: It can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-diallylhexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hexanediamide backbone provides structural stability and facilitates binding to the target molecules.

Comparison with Similar Compounds

The following compounds share structural similarities with N,N'-diallylhexanediamide, differing primarily in substituent groups or backbone length. Key comparisons are summarized below:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties
This compound C₁₄H₂₂N₂O₂ 262.34 g/mol Allyl Not Provided Hypothetical: High reactivity due to allyl groups; potential solvent/polymer precursor.
N,N'-Dibutylhexanediamine C₁₄H₃₂N₂ 228.42 g/mol n-Butyl 4835-11-4 Hydrophobic; used in surfactants or corrosion inhibitors .
N,N'-Dimethyl-N,N'-diphenylhexane-1,6-diamine C₂₀H₂₈N₂ 296.46 g/mol Methyl, Phenyl Not Provided Aromatic substituents enhance UV stability; potential use in dyes or catalysts .
N,N-Diethylacetamide C₆H₁₃NO 115.18 g/mol Ethyl 685-91-6 Distilling range: ~164–167°C; miscible in water/organic solvents .
N,N-Dimethylacetamide C₄H₉NO 87.12 g/mol Methyl 127-19-5 Purity ≥99%; boiling point 164.5–167.5°C; common solvent in pharmaceuticals .

Key Comparative Analysis

Physical and Chemical Properties
  • Solubility :
    • Allyl-substituted diamides are likely less polar than their alkyl counterparts due to the electron-withdrawing nature of the double bond, reducing water solubility. For instance, N,N-Dimethylacetamide is fully miscible in water, whereas this compound may require organic solvents .
  • Thermal Stability :
    • Allyl groups may lower thermal stability compared to saturated alkyl chains. N,N-Diethylacetamide remains stable up to 167°C, but allyl derivatives could degrade or polymerize at lower temperatures .

Potential Uses of this compound

  • Polymer Chemistry : The allyl groups enable crosslinking in polymer networks, useful in coatings or adhesives.
  • Pharmaceutical Intermediates : Similar to N,N-Dimethylacetamide, it may serve as a solvent or reagent in drug synthesis, though toxicity studies are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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